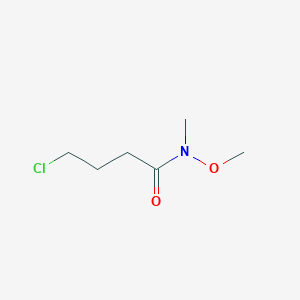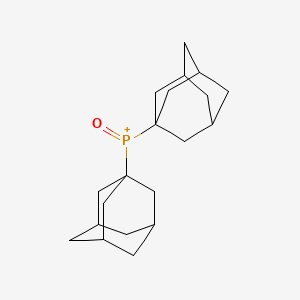![molecular formula C20H24N2Si2 B1600519 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- CAS No. 133810-43-2](/img/structure/B1600519.png)
2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-
描述
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative is characterized by the presence of trimethylsilyl groups attached to ethynyl substituents at the 4,4’ positions of the bipyridine structure. The compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in a range of scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with trimethylsilylacetylene. This reaction is facilitated by a palladium-catalyzed cross-coupling process, often using bis-triphenylphosphine-palladium(II) chloride as the catalyst, copper(I) iodide as a co-catalyst, and diisopropylamine as the base in tetrahydrofuran (THF) solvent. The reaction is carried out at ambient temperature for about 10 hours, yielding the desired product with a good yield .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Complexation Reactions: The bipyridine moiety can form coordination complexes with metal ions, which is a key feature in its applications in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form the bipyridine derivative.
Copper(I) Iodide: Acts as a co-catalyst in the coupling reactions.
Diisopropylamine: Serves as a base to facilitate the reaction.
Major Products
The major products of reactions involving 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are typically coordination complexes with various metal ions, which can exhibit unique photophysical and electrochemical properties .
科学研究应用
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Investigated for its potential in biological imaging and as a component in biosensors.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism by which 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The trimethylsilyl groups can also influence the electronic properties of the bipyridine ligand, affecting the overall reactivity and stability of the complexes .
相似化合物的比较
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with trifluoromethyl groups instead of trimethylsilyl groups.
4,4’-Bis(methoxy)-2,2’-bipyridine: Features methoxy groups, which also alter the electronic properties and coordination behavior compared to the trimethylsilyl derivative.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl groups, which provide steric bulk and influence the electronic environment of the bipyridine ligand. This can lead to distinct reactivity patterns and stability in metal complexes, making it a valuable compound for specific applications in catalysis and materials science .
属性
IUPAC Name |
trimethyl-[2-[2-[4-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-4-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)13-9-17-7-11-21-19(15-17)20-16-18(8-12-22-20)10-14-24(4,5)6/h7-8,11-12,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPTHXFRHPYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443575 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-43-2 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


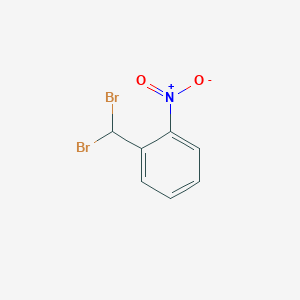
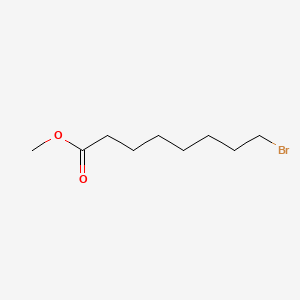

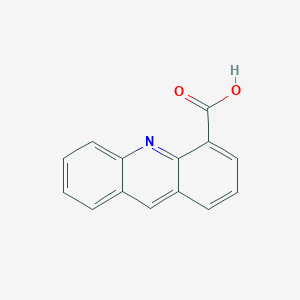



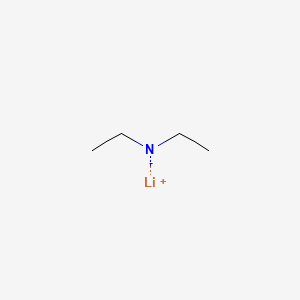
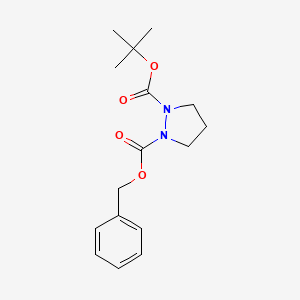
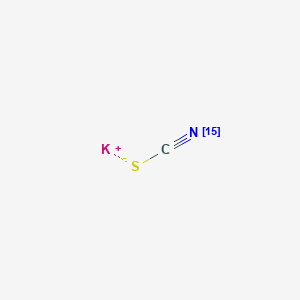
![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)

